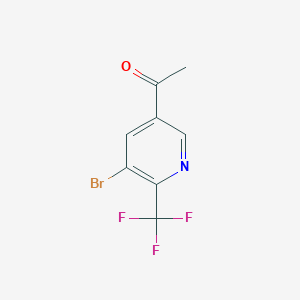

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, also known as 5-bromo-3-trifluoromethylpyridine-1-ethanone, is an organic compound with a molecular formula of C7H5BrF3NO. It is a pale yellow solid with a melting point of 121-122 °C and a boiling point of 206-207 °C. It is insoluble in water, but soluble in organic solvents such as methanol and ethanol. The compound is used in a variety of applications, including synthesis of other compounds, drug discovery, and catalytic processes.

Applications De Recherche Scientifique

Synthesis Techniques

- Synthesis Process : 1-(6-Bromo-pyridin-3-yl)-ethanone, a related compound, was synthesized using dibromo-pyridine as a starting material through magnesium halide exchange and nucleophilic substitution. The process involved catalysts like CuCl, LiCl, and AlCl3, achieving an 81% yield (Zeng-sun Jin, 2015).

Reactivity and Formation of Derivatives

- Formation of Pyridylcarbene : Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposes to form a pyridylcarbene intermediate by nitrogen expulsion. This intermediate can stabilize into several derivatives including 1-(6-Bromopyridin-2-yl)ethanone (B. Abarca, R. Ballesteros, F. Blanco, 2006).

- Synthesis of Thiazolo Benzimidazole Derivatives : The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was synthesized and explored for its biological activities, showing promise as an immunosuppressor and inhibitor of LPS-stimulated NO generation (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011).

Biological Applications

- Antiangiogenic and Growth Inhibitory Effects : Novel substituted dienone pyridine ethanone curcumin analogues demonstrated tumor growth inhibition and antiangiogenic effects in vivo, showcasing its potential in cancer research (H. Chandru, A. Sharada, C. Ananda Kumar, K. Rangappa, 2008).

- Antimicrobial Activity : 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and found to have significant antimicrobial activity (J. Salimon, N. Salih, Hasan Hussien, 2011).

Analytical and Theoretical Studies

- Structural and Vibrational Properties : Quantum mechanical modeling studies on fluoromethylated-pyrrol derivatives, including compounds related to 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, have been conducted to understand their reactivities, structures, and vibrational properties (P. G. Cataldo, M. V. Castillo, S. Br, An, 2014).

Propriétés

IUPAC Name |

1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBNYNQUIOTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)

![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)

![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)

![2-{2-[2-(4-Methylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2773352.png)

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)

![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)

![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)